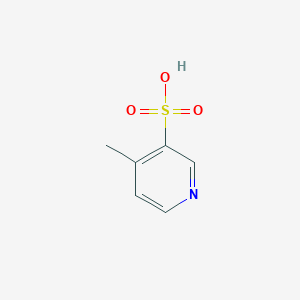

4-Methylpyridine-3-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNKGAZLNOIECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281045 | |

| Record name | 4-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-71-3 | |

| Record name | 4808-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methylpyridine-3-sulfonic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-Methylpyridine-3-sulfonic acid (also known as 4-picoline-3-sulfonic acid), a key heterocyclic building block. The primary focus is on the established method of direct electrophilic sulfonation of 4-methylpyridine, a process characterized by its operational simplicity but demanding reaction conditions. We will dissect the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern its success. Furthermore, this guide will explore potential alternative multi-step synthetic strategies, offering a broader perspective on accessing this valuable compound. The content herein is synthesized from established literature and is intended to equip researchers with the foundational knowledge required for the successful preparation and purification of the target molecule.

Introduction and Strategic Overview

This compound is a substituted pyridinesulfonic acid, a class of compounds that serves as crucial intermediates in the pharmaceutical and dye industries. The introduction of a sulfonic acid group (-SO₃H) imparts high water solubility and provides a reactive handle for further chemical transformations. The specific substitution pattern of this compound, with a sulfonic acid group positioned meta to the ring nitrogen and ortho to the methyl group, dictates its unique chemical properties and potential applications.

The synthesis of this molecule is fundamentally challenged by the electron-deficient nature of the pyridine ring. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution (SEAr), necessitating forcing conditions to achieve sulfonation. This guide will focus on two principal strategic approaches:

-

Direct Electrophilic Sulfonation: The most historically significant and direct route, involving the reaction of 4-methylpyridine (4-picoline) with a potent sulfonating agent.

-

Multi-Step Synthesis via Pre-functionalized Intermediates: An alternative approach that builds the molecule sequentially, potentially offering milder conditions and different impurity profiles.

This document will provide a deep dive into the direct sulfonation pathway, as it represents the most robust and well-documented method.

The Primary Synthetic Route: Direct Sulfonation of 4-Methylpyridine

The direct sulfonation of pyridine and its alkylated derivatives is a classic, albeit challenging, electrophilic aromatic substitution reaction. The process relies on overcoming the inherent low reactivity of the pyridine nucleus through the use of highly reactive electrophiles and elevated temperatures.

Mechanistic Considerations and Regioselectivity

The sulfonation of an aromatic ring proceeds via the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the π-system of the ring. In the case of 4-methylpyridine, two factors govern the position of the incoming sulfo group:

-

The Directing Effect of the Ring Nitrogen: The pyridine nitrogen is strongly electron-withdrawing, deactivating all positions on the ring. However, it deactivates the C2 (ortho) and C4 (para) positions more significantly than the C3 (meta) position. This is because the resonance structures of the sigma-complex intermediate for ortho and para attack place an unfavorable positive charge directly on the electronegative nitrogen atom. Therefore, electrophilic substitution on an unsubstituted pyridine ring has a strong intrinsic preference for the 3-position.

-

The Directing Effect of the Methyl Group: The methyl group at C4 is a weak activating group and is ortho, para-directing. It directs incoming electrophiles to the C3 and C5 positions (ortho) and the nitrogen atom (para).

Fortunately, these two effects are synergistic. The inherent preference of the pyridine ring for 3-substitution is reinforced by the ortho-directing effect of the C4-methyl group. This strong regiochemical control ensures that the sulfonation of 4-methylpyridine proceeds with high selectivity to yield the desired this compound.

Figure 1. A high-level overview of the direct sulfonation process for converting 4-methylpyridine to its corresponding sulfonic acid.

Field-Proven Experimental Protocol

The following protocol is based on the authoritative work on the sulfonation of picolines by McElvain and Goese and represents the established industrial method.[1] Extreme caution must be exercised due to the highly corrosive nature of the reagents and the high temperatures involved.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Methylpyridine (4-Picoline) | 93.13 | 46.5 g (48.5 mL) | 0.50 | Dry, freshly distilled |

| Fuming Sulfuric Acid (Oleum) | Variable | 150 g (approx. 82 mL) | - | 20% SO₃ |

| Mercuric Sulfate (HgSO₄) | 296.65 | 5.0 g | 0.017 | Catalyst, HIGHLY TOXIC |

| Calcium Carbonate (CaCO₃) | 100.09 | As needed | - | For neutralization |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated |

Procedure:

-

Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add 150 g of 20% fuming sulfuric acid (oleum).

-

Addition of Reactant: While stirring and cooling the flask in an ice-water bath, slowly add 46.5 g (0.50 mol) of 4-methylpyridine. The addition should be dropwise to control the exothermic reaction and keep the internal temperature below 50°C.

-

Catalyst Addition: Once the addition is complete, carefully add 5.0 g of mercuric sulfate to the reaction mixture.

-

Heating: Heat the reaction mixture in a sand bath or with a suitable heating mantle. The temperature should be raised to 260-270°C and maintained in this range for 12 hours . The mixture will darken significantly.

-

Cooling and Quenching: After the heating period, allow the reaction mixture to cool to room temperature. With extreme caution and slow addition, pour the cooled, viscous mixture onto 500 g of crushed ice in a large beaker.

-

Neutralization and Isolation:

-

Heat the acidic solution to boiling and add solid calcium carbonate in small portions until the solution is neutral to litmus paper. This will precipitate calcium sulfate.

-

Filter the hot solution by suction filtration to remove the insoluble calcium sulfate. Wash the filter cake with hot water.

-

Combine the filtrate and washings. This solution contains the calcium salt of this compound.

-

-

Conversion to Free Acid:

-

Acidify the filtrate with concentrated hydrochloric acid.

-

Concentrate the solution by evaporation under reduced pressure until crystallization begins.

-

Cool the concentrated solution in an ice bath to complete the precipitation of this compound.

-

-

Purification:

-

Collect the crude product by filtration.

-

Recrystallize the solid from hot water to yield the purified product. A typical yield for this reaction is approximately 40-50%.[1]

-

Trustworthiness & Self-Validation: The success of this protocol is validated by the isolation of a water-soluble solid that gives the expected analytical data (e.g., NMR, MS) for this compound. The formation of a dense white precipitate (calcium sulfate) during neutralization is a key indicator that the sulfonation reaction has occurred and sulfuric acid is present.

Alternative Synthetic Strategies

While direct sulfonation is the most common route, other multi-step pathways are conceivable, particularly for applications requiring different impurity profiles or avoidance of mercury catalysts. These routes are often based on analogous syntheses for other pyridinesulfonic acids.

Synthesis from 3-Halo-4-methylpyridine

A plausible alternative route mirrors the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine. This strategy involves activating the pyridine ring towards nucleophilic substitution by forming the N-oxide.

Figure 2. A conceptual multi-step synthesis of this compound, adapted from established methods for pyridine-3-sulfonic acid.

This pathway involves three key transformations:

-

N-Oxidation: The starting 3-halo-4-methylpyridine is oxidized to its N-oxide, which activates the C2 and C4 positions to nucleophilic attack and deactivates the C3 position.

-

Nucleophilic Sulfonation: The N-oxide is reacted with a sulfite salt (e.g., sodium sulfite), where the sulfite ion acts as a nucleophile, displacing the halide at the 3-position.

-

Reduction: The final step involves the reduction of the N-oxide back to the pyridine, yielding the final product. This is often accomplished by catalytic hydrogenation.

While this method avoids the use of mercury and extremely high temperatures, it is a longer sequence and may present its own challenges in terms of substrate availability and reaction optimization.

Conclusion

The synthesis of this compound is a mature process dominated by the direct sulfonation of 4-picoline. This method, while requiring harsh conditions and the use of a toxic mercury catalyst, is effective and highly regioselective due to the synergistic directing effects of the ring nitrogen and the methyl group. The detailed protocol provided in this guide serves as a reliable starting point for laboratory-scale preparation. Alternative multi-step syntheses, while less documented for this specific molecule, represent viable research avenues for developing mercury-free and potentially milder production methods. Researchers and drug development professionals can use this guide to make informed decisions when this critical building block is required in their synthetic campaigns.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpyridine-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methylpyridine-3-sulfonic acid (CAS No: 4808-71-3). As a substituted pyridinesulfonic acid, this compound holds potential interest for applications in pharmaceutical and materials sciences. This document delves into its structural and chemical characteristics, including predicted and known properties such as molecular weight, melting point, pKa, and solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, emphasizing the principles of scientific integrity and self-validating methodologies. The guide is designed to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material science, offering both foundational knowledge and practical experimental guidance.

Introduction

This compound is a heterocyclic organic compound that incorporates both a pyridine ring and a sulfonic acid functional group. The pyridine moiety, a foundational structure in many biologically active molecules, provides a basic nitrogen center, while the sulfonic acid group imparts strong acidic properties. This unique combination of functional groups suggests a range of potential applications, from its use as a catalyst in organic synthesis to its role as a counterion in the formation of pharmaceutical salts. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

This guide aims to consolidate the available data on this compound and to provide robust, step-by-step protocols for its characterization. By presenting this information in a structured and accessible format, we intend to empower researchers to confidently work with and explore the potential of this compound.

Molecular Structure and Identification

A clear understanding of the molecular structure is the cornerstone of predicting and interpreting the physicochemical properties of a compound.

Figure 1: 2D Chemical Structure of this compound.

| Identifier | Value |

| CAS Number | 4808-71-3 |

| Molecular Formula | C6H7NO3S |

| Molecular Weight | 173.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | YQNKGAZLNOIECR-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. The data presented below is a combination of experimentally reported values and computationally predicted data. Predicted values are clearly indicated and should be used as an estimation until empirically verified.

| Property | Value | Source |

| Melting Point | >300 °C | |

| Boiling Point | Decomposes before boiling (Expected) | - |

| pKa | -2.23 (Predicted) | [1] |

| Appearance | Off-white to yellow solid | [1] |

Solubility Profile

Experimental Protocols for Physicochemical Characterization

To facilitate further research and application, this section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility

Principle: This protocol is based on the equilibrium saturation method, a robust and widely accepted technique for determining the solubility of a solid compound in a given solvent.

Figure 2: Workflow for Aqueous Solubility Determination.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

-

Solvent Addition: Add a precise volume of deionized water to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound should be prepared beforehand.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Determination of pKa via Potentiometric Titration

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a strong acid like a sulfonic acid, potentiometric titration can be employed to determine its pKa value.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonic acid group and the electron-donating methyl group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be indicative of the substitution pattern.

Predicted IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the sulfonic acid, the S=O stretches, and the C=C and C=N stretching vibrations of the pyridine ring.

Synthesis and Potential Applications

The synthesis of this compound can likely be achieved through the sulfonation of 4-methylpyridine (also known as γ-picoline).[2] This typically involves reacting 4-methylpyridine with a sulfonating agent such as oleum (fuming sulfuric acid).

Given its structure, this compound has several potential applications in drug development and other scientific fields:

-

Pharmaceutical Salt Formation: The strong acidic nature of the sulfonic acid group makes it an excellent candidate for forming stable, crystalline salts with basic drug molecules, potentially improving their solubility and bioavailability.

-

Catalysis: The combination of an acidic site and a basic nitrogen atom in the same molecule could allow it to function as a bifunctional catalyst in certain organic reactions.

-

Building Block for Chemical Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity.

Conclusion

This compound is a compound with intriguing physicochemical properties stemming from its unique molecular architecture. While a complete experimental dataset for this molecule is not yet available in the public domain, this guide has consolidated the existing information and provided a framework for its empirical characterization. The detailed experimental protocols and theoretical predictions presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into the properties and potential applications of this and related compounds. As with any chemical, appropriate safety precautions should be taken when handling and performing experiments with this compound.

References

molecular structure and weight of 4-Methylpyridine-3-sulfonic acid

An In-Depth Technical Guide to 4-Methylpyridine-3-sulfonic Acid: Properties, Synthesis, and Applications in Modern Research

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical industries.[1] As a substituted pyridine derivative, it combines the versatile coordination properties of the pyridine ring with the strong acidity and polarity of the sulfonic acid group. This unique combination makes it a valuable building block in the synthesis of novel compounds, particularly in the realm of drug discovery where molecular properties such as solubility and acidity are critical design parameters. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, synthetic methodologies, analytical characterization, and key applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the molecular identity and key physicochemical characteristics of this compound.

Molecular Structure and Identity

This compound consists of a pyridine ring substituted with a methyl group at the 4-position and a sulfonic acid (-SO₃H) group at the 3-position.[2] The electron-donating nature of the methyl group and the strong electron-withdrawing and acidic properties of the sulfonic acid group create a unique electronic profile that influences the molecule's reactivity and interaction potential.

References

solubility and stability of 4-Methylpyridine-3-sulfonic acid

An In-depth Technical Guide to the Solubility and Stability of 4-Methylpyridine-3-sulfonic Acid

Abstract

This compound is a bifunctional organic compound featuring both a pyridine ring and a sulfonic acid moiety. This unique structure imparts specific physicochemical properties that are of significant interest in pharmaceutical sciences, materials science, and catalysis. This technical guide provides a comprehensive examination of the solubility and chemical stability of this compound. We delve into the theoretical underpinnings of its behavior in various media and present detailed, field-proven experimental protocols for its quantitative analysis. This document is intended to serve as a crucial resource for researchers, scientists, and drug development professionals, enabling them to design robust experimental plans, anticipate challenges, and interpret data with a higher degree of confidence.

Introduction: Physicochemical Profile

This compound (C₆H₇NO₃S, Molar Mass: 173.19 g/mol ) is a pyridine derivative characterized by a strongly acidic sulfonic acid group at the 3-position and an electron-donating methyl group at the 4-position.[1] This substitution pattern governs its electronic properties, acid-base behavior, and ultimately, its solubility and stability.

The sulfonic acid group, with a pKa value estimated to be around -1.8, is almost completely ionized in aqueous solutions, making it a strong acid.[1] This ionization is the primary driver for its high aqueous solubility.[1][2] Conversely, the pyridine nitrogen is basic, but its basicity is significantly attenuated by the potent electron-withdrawing effect of the adjacent sulfonic acid group.[1] The compound typically presents as a white to off-white crystalline solid with a high melting point (above 300°C), which is indicative of its high thermal stability in the solid state.[1]

Understanding these fundamental properties is paramount for applications ranging from its use as a catalyst in organic synthesis to its development as a pharmaceutical intermediate.[1]

Caption: Chemical structure and key properties of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation design, and purification processes. The presence of the highly polar sulfonic acid group dominates the solubility characteristics of this compound.

Theoretical Considerations

Aqueous Solubility: The sulfonic acid group (-SO₃H) readily engages in strong hydrogen bonding with water molecules, leading to high aqueous solubility.[2] In aqueous media, the compound exists predominantly in its ionized sulfonate form, further enhancing its interaction with polar water molecules. Aqueous crystallization is a highly effective method for its purification, leveraging this high water solubility.[1]

Organic Solvent Solubility: Solubility in organic solvents is a function of solvent polarity. Based on the behavior of structurally similar compounds like pyridine-2-sulfonic acid, solubility is expected in polar protic solvents such as alcohols (methanol, ethanol) and polar aprotic solvents like DMSO.[1][3][4] Solubility is anticipated to be significantly lower in non-polar solvents like hexanes or toluene due to the molecule's high polarity.

pH-Dependent Solubility: The compound possesses both an acidic and a basic functional group, meaning its net charge and therefore its solubility can be influenced by pH. However, the sulfonic acid group is so strong that it remains ionized (as the sulfonate, -SO₃⁻) across the entire practical pH range. The pyridine nitrogen (pKa ≈ 1-2) will be protonated only under very strongly acidic conditions. Therefore, significant pH-dependent solubility changes are not expected in the typical pH 1-10 range.

Quantitative Solubility Data (Illustrative)

Precise quantitative solubility data for this compound is not widely available in the public literature. The following table provides an illustrative framework of expected solubility behavior based on its chemical structure and data from related compounds. Researchers should determine this data experimentally for their specific solvent systems and conditions.

| Solvent | Type | Temperature (°C) | Expected Solubility (g/L) | Rationale |

| Water | Polar Protic | 25 | > 200 | Strong hydrogen bonding and ionization.[1][2] |

| Methanol | Polar Protic | 25 | 50 - 150 | Good hydrogen bonding capability. |

| Ethanol | Polar Protic | 25 | 20 - 80 | Lower polarity than methanol. |

| Acetonitrile | Polar Aprotic | 25 | 1 - 10 | Moderate polarity, limited H-bonding. |

| Dichloromethane | Non-polar | 25 | < 0.1 | Polarity mismatch.[3] |

| Hexane | Non-polar | 25 | < 0.01 | Strong polarity mismatch. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound. The subsequent quantification can be performed using a validated stability-indicating HPLC-UV method.

Objective: To determine the mass of the compound that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.[3]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, acetonitrile). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or incubator (e.g., at 25°C and 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it using a syringe filter (e.g., 0.22 µm PVDF) that is chemically compatible with the solvent and has been pre-saturated with the solution to avoid analyte loss due to adsorption.[3]

-

Dilution & Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 4.2 for a sample method). Calculate the concentration in the original saturated solution by applying the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Stability Profile

Assessing the intrinsic stability of a compound is a cornerstone of drug development and chemical manufacturing. Forced degradation (stress testing) studies are employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5]

Theoretical Considerations

The stability of this compound is influenced by both the pyridine ring and the sulfonic acid group.

-

Hydrolytic Stability: Aromatic sulfonic acids can undergo hydrolytic desulfonation (cleavage of the C-S bond) under harsh conditions, particularly in the presence of water at elevated temperatures.[6] The stability towards hydrolysis generally increases as the electron density of the aromatic ring decreases.[6] The pyridine ring itself is relatively stable to hydrolysis but can be susceptible to degradation under extreme pH and heat.

-

Oxidative Stability: The pyridine ring and the methyl group are potential sites for oxidation. The nitrogen atom can be oxidized to an N-oxide, a common metabolic pathway for pyridines.[7] The methyl group could potentially be oxidized to a carboxylic acid. Strong oxidizing agents (e.g., H₂O₂) will likely lead to degradation.

-

Thermal Stability: As evidenced by its high melting point, the compound is very stable to heat in its solid form.[1] In solution, thermal stress can accelerate other degradation pathways like hydrolysis.

-

Photostability: Pyridine-containing compounds can be susceptible to photolytic degradation. It is essential to evaluate the compound's stability under UV and visible light exposure as per ICH Q1B guidelines.[8]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a comprehensive forced degradation study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[8]

Objective: To identify the degradation pathways and primary degradation products of this compound under various stress conditions.

Methodology: A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Acid Hydrolysis:

-

Treat the solution with 0.1 M HCl.

-

Maintain at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2, 8, 24 hours).

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Treat the solution with 0.1 M NaOH.

-

Maintain at an elevated temperature (e.g., 60-80°C) for a set period.

-

Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the solution with a suitable concentration of an oxidizing agent (e.g., 3% H₂O₂).

-

Keep at room temperature for a set period, protected from light.

-

Quench the reaction if necessary and dilute for analysis.

-

-

Thermal Degradation (Solution):

-

Heat the solution (in a neutral pH buffer) at a high temperature (e.g., 80°C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solution (in a photostable, transparent container) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate thermal effects from photolytic effects.[8]

-

Control Samples: For each condition, a blank (solvent with stressor) and a control (compound in solvent without stressor) should be run in parallel. All samples should be analyzed using a validated stability-indicating method.

Caption: General workflow for a forced degradation study.

Analytical Methodologies

Robust analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.

Method Development Considerations

A stability-indicating analytical method (SIAM) is one that can accurately quantify the decrease in the amount of the active compound due to degradation. Crucially, it must also resolve the parent peak from all potential degradation product peaks and any excipients.

-

Column Choice: A reversed-phase C18 column is a common starting point for polar aromatic compounds.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the buffer should be chosen to ensure consistent ionization state and good peak shape; for a sulfonic acid, a pH in the 2.5-4.0 range is often effective.

-

Detection: UV detection is suitable due to the aromatic pyridine ring. A wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax).

Example HPLC-UV Method for Quantification

This method serves as a starting point and must be fully validated according to ICH guidelines for its intended purpose.

| Parameter | Condition |

| Instrumentation | HPLC system with UV/Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 20 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile |

| Gradient | Isocratic: 95% A, 5% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm (determine λmax experimentally) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Conclusion

This compound is a highly polar, water-soluble compound with notable thermal stability. Its solubility is dominated by the strongly acidic sulfonic acid group, while its stability profile is a function of both the pyridine ring and the C-S bond. This guide has provided the theoretical context and practical, detailed protocols necessary for researchers to thoroughly characterize these critical physicochemical properties. By implementing the described methodologies for solubility determination and forced degradation, scientists can generate the robust data required to advance their research and development objectives, from optimizing reaction conditions and purification processes to designing stable pharmaceutical formulations.

References

- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]

- 2. capitalresin.com [capitalresin.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Effects of Substituents on 4-Methylpyridine-3-sulfonic acid

Introduction: The Pyridine Ring as a Canvas for Electronic Modulation

In the landscape of heterocyclic aromatic compounds, pyridine holds a position of paramount importance, particularly in the realms of medicinal chemistry and materials science. Its six-membered ring, containing one nitrogen atom, creates a unique electronic environment characterized by π-electron deficiency and a lone pair of electrons on the nitrogen, rendering it basic. The reactivity, stability, and biological activity of pyridine derivatives are profoundly influenced by the electronic effects of substituents attached to the ring. These effects, broadly categorized as inductive and resonance effects, modulate the electron density distribution within the ring and at the nitrogen atom, thereby fine-tuning the molecule's physicochemical properties.

This guide provides a detailed exploration of the electronic landscape of 4-Methylpyridine-3-sulfonic acid, a molecule featuring a fascinating interplay of electron-donating and electron-withdrawing groups. By dissecting the individual contributions of the methyl and sulfonic acid substituents and their combined influence, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's electronic character.

Part 1: Deconstructing the Substituent Effects

The electronic properties of this compound are a direct consequence of the electronic tug-of-war between the methyl group at the 4-position and the sulfonic acid group at the 3-position.

The 4-Methyl Group: An Electron-Donating Contributor

The methyl group (–CH₃) is a classic example of an electron-donating group (EDG). Its electron-releasing nature stems from two primary mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbon atoms of the pyridine ring. This difference in electronegativity leads to a slight push of electron density from the methyl group onto the ring through the sigma (σ) bond framework.

-

Hyperconjugation: This effect involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the pyridine ring. This donation of electron density further enriches the ring.

Positioned at the 4-position (para to the nitrogen), the methyl group's electron-donating effects are effectively transmitted through the π-system, increasing the electron density at the nitrogen atom. This is reflected in the pKa of its conjugate acid. For instance, the pKa of the 4-methylpyridinium ion is approximately 5.98, which is higher than that of the pyridinium ion (pKa ≈ 5.2), indicating that 4-methylpyridine is a stronger base.[1][2]

Diagram: Electronic Effects of the 4-Methyl Group

Caption: Inductive and hyperconjugative effects of the 4-methyl group.

The 3-Sulfonic Acid Group: A Potent Electron-Withdrawing Force

The sulfonic acid group (–SO₃H) is a powerful electron-withdrawing group (EWG). Its ability to decrease electron density in the pyridine ring is attributed to:

-

Inductive Effect (-I): The sulfur atom in the sulfonic acid group is bonded to three highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being electron-deficient. Consequently, it withdraws electron density from the pyridine ring through the σ-bond.[3]

-

Resonance Effect (-M or -R): The sulfonic acid group can delocalize the π-electrons of the pyridine ring onto its oxygen atoms through resonance, further depleting the ring of electron density.[3][4] This effect is particularly pronounced when the group is in conjugation with the π-system.

Located at the 3-position (meta to the nitrogen), the –SO₃H group's strong electron-withdrawing inductive effect significantly reduces the basicity of the pyridine nitrogen. The pKa of pyridine-3-sulfonic acid is notably low, with some predictions around -2.30, indicating it is a very weak base.[5][6]

Diagram: Electronic Effects of the 3-Sulfonic Acid Group

Caption: Inductive and resonance effects of the 3-sulfonic acid group.

Part 2: The Combined Influence in this compound

In this compound, the electron-donating methyl group and the electron-withdrawing sulfonic acid group exert opposing electronic influences on the pyridine ring. The net effect on the molecule's properties, particularly the basicity of the nitrogen and the reactivity of the ring, is a result of the interplay between these two forces.

Given the potent electron-withdrawing nature of the sulfonic acid group, it is expected to dominate the electronic landscape of the molecule. The electron-donating effect of the methyl group, while present, will only partially mitigate the strong electron-withdrawing influence of the –SO₃H group. Consequently, this compound is expected to be a significantly weaker base than 4-methylpyridine and even pyridine itself.

The substitution pattern also influences the reactivity of the ring towards electrophilic substitution. The sulfonic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para-directing group. This complex interplay of directing effects can be harnessed for selective functionalization of the remaining positions on the pyridine ring.

Part 3: Quantitative and Methodological Assessment

To move from a qualitative description to a quantitative understanding of the electronic effects in this compound, a combination of experimental and computational methods is employed.

Hammett Substituent Constants

Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on a reaction center. While extensive data exists for benzene derivatives, values for pyridine systems are also available and can be used to predict reactivity.[7][8][9][10][11][12]

| Substituent/System | pKa (of conjugate acid) | Hammett Constant (σ) Approximation |

| Pyridine | ~5.25 | 0 |

| 4-Methylpyridine | 5.98[1] | σₚ ≈ -0.17 (for benzene systems) |

| Pyridine-3-sulfonic acid | Predicted ~ -2.30[5][6] | σₘ ≈ +0.70 (for benzene systems) |

Note: Hammett constants for pyridine systems can vary depending on the reaction series. The values for benzene systems are provided for general comparison of electronic effects.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of the pyridine nitrogen is a direct experimental measure of the net electronic effect of the substituents.

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Equivalence Point: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Due to the presence of the sulfonic acid group, a titration with a strong acid (HCl) may also be necessary to determine the pKa of the pyridine nitrogen if the compound exists as a zwitterion.

Diagram: Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to visualize and quantify electronic effects.[13][14][15][16]

Methodology:

-

Structure Optimization: The 3D structure of this compound is optimized to its lowest energy conformation.

-

Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. This provides a clear picture of the electron distribution.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charge on each atom, providing a numerical representation of the inductive and resonance effects.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.

Conclusion

The electronic character of this compound is a product of the competing influences of a para-donating methyl group and a meta-withdrawing sulfonic acid group. The overwhelmingly strong electron-withdrawing nature of the sulfonic acid group dictates the molecule's overall properties, rendering the pyridine nitrogen significantly less basic. Understanding this electronic interplay is crucial for predicting the molecule's behavior in chemical reactions and biological systems. The methodologies outlined in this guide, from experimental pKa determination to computational analysis, provide a robust framework for the comprehensive characterization of substituted pyridine derivatives, aiding in the rational design of new molecules for pharmaceutical and material science applications.

References

- 1. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]

- 8. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 10. Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. scholarworks.uark.edu [scholarworks.uark.edu]

- 13. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Thermal Decomposition Profile of 4-Methylpyridine-3-sulfonic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the anticipated thermal decomposition profile of 4-Methylpyridine-3-sulfonic acid. In the absence of extensive literature on this specific molecule, this document leverages expert knowledge of analogous compounds and foundational principles of thermal analysis to present a scientifically grounded, hypothetical profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal stability and degradation pathways of pyridine-based sulfonic acids.

Introduction to this compound and its Thermal Stability

This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science. Understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior during formulation and in its final application. Thermal decomposition studies are critical for identifying potential hazards, such as the release of toxic gases, and for establishing processing limits.

The structure of this compound, featuring a pyridine ring substituted with a methyl and a sulfonic acid group, suggests a complex thermal decomposition pathway. The sulfonic acid moiety is known to be susceptible to thermal cleavage, while the pyridine ring itself is relatively stable. The interplay between these functional groups will dictate the overall decomposition profile.

Recommended Analytical Methodologies

To experimentally determine the thermal decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events.

Experimental Workflow

The following diagram illustrates the recommended experimental workflow for characterizing the thermal decomposition of this compound.

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Data Collection: Record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Data Collection: Record the differential heat flow between the sample and a reference pan as a function of temperature.

Anticipated Thermal Decomposition Profile

Based on the thermal behavior of related aromatic sulfonic acids, a multi-stage decomposition is anticipated for this compound.[1]

Hypothetical TGA and DSC Data

The following table summarizes the expected key events in the thermal decomposition of this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event | DSC Peak |

| Stage 1 | 200 - 300 | ~46.8% | Desulfonation: Loss of SO₃ | Endothermic |

| Stage 2 | > 300 | Variable | Decomposition of the 4-methylpyridine moiety | Exothermic |

Proposed Decomposition Pathway

The initial and most significant decomposition event is expected to be the cleavage of the C-S bond, leading to the loss of sulfur trioxide (SO₃) and the formation of 4-methylpyridine.[1] This desulfonation is a common thermal decomposition pathway for aromatic sulfonic acids.[1] Following this, the resulting 4-methylpyridine would decompose at higher temperatures.

Caption: Proposed thermal decomposition pathway.

Mechanistic Interpretation and Causality

-

Stage 1: Desulfonation: The C-S bond in aromatic sulfonic acids is thermally labile. The initial endothermic event observed in DSC would correspond to the energy required to break this bond. The theoretical mass loss for the removal of SO₃ (molar mass ≈ 80.06 g/mol ) from this compound (molar mass ≈ 173.19 g/mol ) is approximately 46.2%, which would be confirmed by the TGA data.

-

Stage 2: Pyridine Ring Decomposition: 4-methylpyridine, the product of the initial desulfonation, is a relatively stable aromatic compound. Its decomposition would occur at a significantly higher temperature and is likely to be a complex process involving multiple bond cleavages. This stage would likely show an exothermic profile in the DSC due to the combustion of the organic fragments, leading to the formation of various gaseous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]

Safety Considerations and Hazardous Decomposition Products

The thermal decomposition of this compound is expected to release hazardous gases.[2] The primary concerns are:

-

Sulfur Oxides: The initial decomposition step liberates sulfur trioxide (SO₃), which is a corrosive and toxic gas. In the presence of moisture, it will form sulfuric acid.

-

Nitrogen Oxides: Decomposition of the pyridine ring at higher temperatures will produce various nitrogen oxides (NOx), which are also toxic and environmental pollutants.[2][3]

-

Carbon Oxides: Incomplete combustion can lead to the formation of carbon monoxide (CO), a highly toxic gas, in addition to carbon dioxide (CO₂).[2][3]

Appropriate personal protective equipment (PPE) and a well-ventilated workspace are essential when handling this compound at elevated temperatures. It is highly recommended to couple the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases in real-time.[4]

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, thermal decomposition profile for this compound. The proposed two-stage decomposition mechanism, initiated by desulfonation followed by the breakdown of the resulting 4-methylpyridine, is based on established chemical principles and data from analogous compounds. The experimental protocols and safety considerations outlined herein provide a robust framework for researchers to safely and accurately characterize the thermal stability of this and similar molecules. The insights gained from such studies are crucial for the advancement of drug development and chemical manufacturing processes.

References

literature review on pyridine sulfonic acid derivatives

An In-depth Technical Guide to Pyridine Sulfonic Acid Derivatives: Synthesis, Properties, and Therapeutic Applications

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to a multitude of natural products, vitamins, and synthetic drugs.[1][][3] Its basic nitrogen atom, ability to form hydrogen bonds, and compact aromatic structure make it a versatile building block in drug design.[] When this heterocyclic core is functionalized with a sulfonic acid or sulfonamide moiety—a potent, strongly acidic, and electron-withdrawing group—a class of compounds with remarkable chemical properties and diverse pharmacological activities emerges: the pyridine sulfonic acid derivatives.[1][4]

These derivatives have garnered significant attention from researchers and drug development professionals for their demonstrated efficacy in a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][5] The sulfonic acid group significantly influences the molecule's polarity, acidity, and ability to interact with biological targets, while the pyridine ring provides a vector for further structural modification and interaction with receptor sites.[4] This guide offers a comprehensive exploration of the synthesis, physicochemical characteristics, and biological evaluation of pyridine sulfonic acid derivatives, providing field-proven insights for their application in modern drug discovery.

Physicochemical Properties: A Tale of Two Functional Groups

The interplay between the basic pyridine ring and the highly acidic sulfonic acid group dictates the unique physicochemical profile of these derivatives, which is crucial for their pharmacokinetic and pharmacodynamic behavior. The pyridine nitrogen imparts basicity and a potential for hydrogen bonding, whereas the sulfonate group is a strong electron-withdrawing group that modulates the molecule's overall acidity and polarity.[1]

3-Pyridinesulfonic acid, for example, presents as a stable, white crystalline powder with a high melting point (often exceeding 300°C), indicating a robust molecular structure suitable for multi-step synthesis.[4] Its solubility in water is a key advantage, facilitating its use in common aqueous reaction media.[4] The sulfonic acid group itself is strongly acidic, enabling it to participate in various acid-catalyzed reactions or to be converted into other valuable functional groups like sulfonyl chlorides and sulfonamides, which serve as critical intermediates for a wide array of chemical products.[4]

Below is a comparative summary of the key physicochemical properties of the parent pyridine scaffold and its sulfonic acid derivatives.

| Property | Pyridine | Pyridine-2-Sulfonic Acid | Pyridine-3-Sulfonic Acid | Reference(s) |

| Molecular Formula | C₅H₅N | C₅H₅NO₃S | C₅H₅NO₃S | [1][4] |

| Molecular Weight | 79.10 g/mol | 159.16 g/mol | 159.16 g/mol | [1][4] |

| Appearance | Colorless liquid | White to light yellow powder/crystal | White to almost white crystalline powder | [1][4] |

| Melting Point | -41.6 °C | 244-249 °C | >300 °C | [1][4] |

| Water Solubility | Miscible | Almost transparent | Soluble | [1][4] |

| pKa | 5.23 (of pyridinium ion) | -2.92 (Predicted) | -2.30 (Predicted) | [1][4] |

Synthetic Strategies: Crafting the Core Structure

The synthesis of pyridine sulfonic acids is a well-established field, with methodologies varying based on the desired position of the sulfonic acid group on the pyridine ring. The choice of synthetic route is critical, as direct sulfonation of the pyridine ring can be challenging and often requires harsh conditions.

Synthesis of Pyridine-3-Sulfonic Acid

A robust and industrially scalable method for preparing pyridine-3-sulfonic acid involves a multi-step process starting from 3-chloropyridine.[6][7] Direct substitution of the chlorine atom with a sulfonic acid group is not feasible.[7] Therefore, the synthesis proceeds via an N-oxide intermediate.

The workflow can be visualized as follows:

Caption: Synthetic workflow for Pyridine-3-Sulfonic Acid.

Experimental Protocol: Synthesis of Pyridine-3-Sulfonic Acid from 3-Chloropyridine-N-oxide

This protocol is adapted from established industrial processes and provides a reliable method for laboratory-scale synthesis.[6][8]

Step 1: Sulfonation

-

In a suitable reaction vessel, dissolve sodium bisulfite (18.7 kg) in water (55.8 L).

-

Adjust the pH of the solution to 9.0-9.5 using sodium hydroxide (14.4 kg). Causality: An alkaline medium is required for the nucleophilic substitution of the chlorine atom.

-

Add crude 3-chloropyridine-N-oxide (11.7 kg) to the solution.

-

Transfer the mixture to an autoclave and heat to 145°C. Maintain this temperature with stirring for 17 hours. A pressure of 4 to 5 bar will develop.

-

After the reaction is complete, cool the mixture to 90°C.

Step 2: Reduction

-

To the resulting solution of pyridine-3-sulfonic acid-N-oxide, add sodium hydroxide (1 kg, 50 wt%) to ensure the solution remains alkaline.

-

Under a nitrogen atmosphere, carefully add Raney nickel (0.5 kg) as the reduction catalyst.

-

Heat the suspension to 100-110°C.

-

Pressurize the autoclave with hydrogen gas to 7 bar.

-

Continue hydrogenation for 16 hours. Causality: Catalytic hydrogenation is a standard and efficient method for reducing N-oxides back to the parent pyridine.

-

Cool the mixture to 70°C and separate the Raney nickel catalyst using a pressure filter.

Step 3: Isolation and Purification

-

The resulting filtrate contains the sodium salt of pyridine-3-sulfonic acid.

-

The free acid can be isolated by acidification (e.g., with HCl) followed by crystallization, typically from an alcohol/water mixture.[9]

Pharmacological Applications and Biological Activities

Pyridine sulfonic acid derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. Their mechanism of action is often tied to the ability of the sulfonamide or sulfonic acid group to mimic a phosphate or carboxylate group, enabling it to act as a potent enzyme inhibitor.

Caption: Diverse biological activities of pyridine sulfonic acid derivatives.

Carbonic Anhydrase Inhibition

Pyrazolopyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes.[5] Certain derivatives showed potent inhibitory activity against cytosolic human isoforms hCA I and hCA II, as well as bacterial CAs.[5] This suggests their potential as novel antibacterial agents with an alternative mechanism of action, which is crucial in combating drug resistance.[5]

Metabolic Regulation

Pyridine-3-sulfonic acid, a structural analog of nicotinic acid, has been shown to significantly reduce hepatic cholesterol synthesis in rats.[10] While it did not demonstrate serum cholesterol-lowering activity in the studied models, its direct impact on the synthesis pathway within the liver highlights its potential as a tool for studying lipid metabolism.[10]

Pharmaceutical Intermediates

Beyond its direct biological activity, pyridine-3-sulfonic acid is a critical intermediate in the synthesis of major pharmaceuticals.[4] Most notably, it is an indispensable component in the manufacturing pathway for Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[4] The high stability, purity, and predictable reactivity of pyridine-3-sulfonic acid are essential for the successful synthesis of this complex active pharmaceutical ingredient.[4]

Broad-Spectrum Antimicrobial and Psychotropic Activities

The pyridine scaffold is a well-known contributor to antimicrobial drugs.[][11] When combined with a sulfonic acid or related moiety, the resulting derivatives have shown exciting activity against both Gram-positive and Gram-negative bacteria.[] Furthermore, recent studies on thioalkyl derivatives of pyridine have revealed significant psychotropic properties, including anxiolytic, sedative, and antidepressant effects.[12] Notably, some derivatives exhibited anxiolytic activity several times greater than that of diazepam, marking them as promising candidates for developing new neuropsychiatric therapeutics.[12]

Conclusion and Future Outlook

Pyridine sulfonic acid derivatives represent a versatile and pharmacologically significant class of compounds. The strategic combination of the pyridine core and the sulfonic acid functional group yields molecules with favorable physicochemical properties and a wide range of biological activities. From their role as crucial intermediates in the synthesis of blockbuster drugs like Vonoprazan to their potential as novel carbonic anhydrase inhibitors and neuropsychiatric agents, their importance in medicinal chemistry continues to grow. Future research should focus on expanding the structural diversity of these derivatives, exploring new synthetic methodologies, and conducting in-depth structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. The insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the therapeutic potential of these remarkable molecules.

References

- 1. benchchem.com [benchchem.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 7. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. storage.googleapis.com [storage.googleapis.com]

- 12. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylpyridine-3-sulfonic acid: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Compound in the Landscape of Pyridine Chemistry

4-Methylpyridine-3-sulfonic acid, a distinct isomer within the family of pyridine sulfonic acids, holds a unique position in the realm of heterocyclic chemistry. While its history is not as extensively documented as its parent compound, pyridine-3-sulfonic acid, its development is intrinsically linked to the broader scientific pursuit of functionalizing the pyridine ring. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

A Legacy of Pyridine Sulfonation: The Historical Context

The journey to understanding this compound begins with the foundational work on its parent molecule. The first successful sulfonation of pyridine was achieved by O. Fischer in 1882.[1] This pioneering work involved heating pyridine with concentrated sulfuric acid at high temperatures (300-350°C) for an extended period, yielding pyridine-3-sulfonic acid.[1] Subsequent research focused on refining this process to achieve milder reaction conditions and improved yields.

Modern industrial methods for producing pyridine-3-sulfonic acid often employ a multi-step process. One patented method involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by reaction with a sulfonating agent to form 3-sulfonic acid-pyridine-N-oxide. The final step is a catalytic reduction to yield pyridine-3-sulfonic acid.[1] This more controlled approach avoids the harsh conditions of early methods and allows for the production of a heavy metal-free product.[1]

The synthesis of methylated pyridine sulfonic acids, such as the isomers of methylpyridine sulfonic acid, builds upon this historical foundation. The introduction of a methyl group to the pyridine ring influences the regioselectivity of the sulfonation reaction, presenting unique synthetic challenges and opportunities.

Synthesis and Chemical Properties of this compound

The synthesis of this compound is not as straightforward as a direct sulfonation of 4-methylpyridine (4-picoline). The directing effects of the pyridine nitrogen and the methyl group on electrophilic aromatic substitution make the introduction of a sulfonic acid group at the 3-position a nuanced process. While direct sulfonation of picolines often requires harsh conditions, such as the use of oleum or fuming sulfuric acid at high temperatures, alternative strategies are often employed to achieve specific isomers.[2]

One plausible synthetic approach involves a multi-step sequence, potentially starting from a pre-functionalized 4-methylpyridine derivative. For instance, methods for the synthesis of 3-substituted 4-methylpyridines could be adapted. A relevant patent describes the preparation of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid, highlighting a strategy for introducing a functional group at the desired 3-position.[3] This amino group could then potentially be converted to a sulfonic acid via a Sandmeyer-type reaction.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 4808-71-3 | |

| Molecular Formula | C₆H₇NO₃S | |

| Molecular Weight | 173.19 g/mol | |

| Melting Point | >300 °C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.19 g/mol ). Fragmentation patterns could provide further structural information. The NIST WebBook provides the mass spectrum for the parent molecule, 4-methylpyridine, which can serve as a reference for the fragmentation of the pyridine core.[4]

Applications and Biological Significance: An Area of Emerging Interest

While specific, large-scale industrial applications for this compound are not widely documented, its structural motifs suggest potential utility in several areas, particularly in medicinal chemistry and materials science.

Pyridine sulfonic acids, in general, are utilized as intermediates in the synthesis of pharmaceuticals and dyes.[1] The sulfonic acid group imparts increased water solubility, a desirable property for drug candidates and certain industrial applications.

The biological activity of pyridine derivatives is a vast and active area of research. While no specific biological studies on this compound were identified in the initial search, a related compound, 4-hydroxy-pyridine-3-sulfonic acid, is used in the manufacturing of the diuretic drug Torsemide.[5] This suggests that methylpyridine sulfonic acids could serve as valuable building blocks for the synthesis of novel therapeutic agents.

Experimental Workflow: A Proposed Synthetic Approach

Based on the available literature for related compounds, a potential, though unconfirmed, synthetic workflow for this compound is proposed below. This serves as a conceptual guide for researchers aiming to synthesize this molecule.

Caption: Proposed synthetic workflow for this compound.

Conclusion: A Molecule with Untapped Potential

This compound represents a fascinating, albeit less-explored, corner of pyridine chemistry. Its history is interwoven with the broader development of pyridine sulfonation techniques. While direct, detailed historical accounts of its discovery are scarce, its existence and basic properties are confirmed. The synthesis of this specific isomer presents a challenge that likely requires a multi-step approach rather than a simple direct sulfonation. The potential applications of this compound, particularly in the pharmaceutical industry, remain an open and promising area for future research. This guide serves as a foundational resource for scientists and researchers intrigued by the synthetic and medicinal possibilities of this unique heterocyclic compound.

References

- 1. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 2. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]

- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. Pyridine, 4-methyl- [webbook.nist.gov]

- 5. prudencepharma.com [prudencepharma.com]

Methodological & Application

Applications of 4-Methylpyridine-3-sulfonic Acid in Organic Synthesis: A Technical Guide for Researchers

Introduction

4-Methylpyridine-3-sulfonic acid is a versatile organic compound that holds significant promise for applications in synthetic organic chemistry. Its unique bifunctional nature, possessing both a Brønsted acidic sulfonic acid group and a Lewis basic pyridine nitrogen, makes it an intriguing candidate for catalysis and as a synthetic intermediate. The presence of the methyl group at the 4-position and the sulfonic acid at the 3-position of the pyridine ring influences its electronic properties and reactivity, opening avenues for its use in the construction of complex molecular architectures, including those of pharmaceutical and materials science interest.

This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its use as both a catalyst and a synthetic building block. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable reagent.

I. This compound as a Brønsted Acid Catalyst

The sulfonic acid moiety in this compound imparts strong Brønsted acidity, enabling it to catalyze a variety of acid-mediated organic transformations. Its solid nature and potential for recovery and reuse in certain reaction systems also align with the principles of green chemistry. Below, we detail its application in two significant multicomponent reactions.

Application Note 1: Catalysis of the Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1] These heterocyclic scaffolds are of considerable interest due to their diverse pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[1] Various Brønsted and Lewis acids have been employed to catalyze this transformation. The acidic nature of this compound makes it a suitable candidate for this purpose.

Mechanistic Rationale:

The catalytic cycle of the Biginelli reaction, when mediated by a Brønsted acid like this compound, is believed to proceed through the activation of the aldehyde component. Protonation of the carbonyl oxygen by the sulfonic acid group enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack by the urea. Subsequent condensation and cyclization steps lead to the formation of the dihydropyrimidinone ring.

Figure 1: Proposed catalytic cycle for the Biginelli reaction catalyzed by this compound.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol is a representative example and may require optimization for different substrates.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

This compound

-

Ethanol

Procedure:

-

In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol, 0.106 g), ethyl acetoacetate (1.0 mmol, 0.130 g), and urea (1.5 mmol, 0.090 g).

-

Add this compound (0.1 mmol, 0.0173 g, 10 mol%).

-

Add 10 mL of ethanol as the solvent.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol (2 x 5 mL).

-

Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone.

Data Presentation:

| Entry | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 10 | 3 | 85 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 10 | 2.5 | 92 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 10 | 4 | 82 |

| 4 | Benzaldehyde | Methyl acetoacetate | 10 | 3 | 88 |

Table 1: Representative yields for the this compound catalyzed Biginelli reaction.

Application Note 2: Catalysis of the Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone.[2] This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers. While often catalyzed by bases, acid catalysts can also promote this transformation, particularly with less reactive carbonyl compounds.

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid

This protocol is a representative example and may require optimization.

Materials:

-

Benzaldehyde

-

Malononitrile